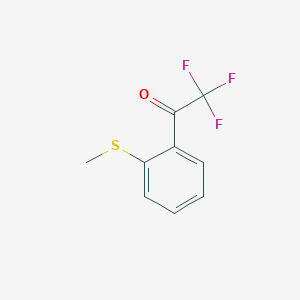

2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone often involves electrophilic trifluoromethylthiolation reactions. For instance, diazo compounds have been used as effective electrophilic trifluoromethylthiolation reagents under copper catalysis, transforming a variety of substrates into corresponding trifluoromethylthio compounds with good to high yields (Huang et al., 2016).

Molecular Structure Analysis

Computational and spectroscopic techniques are pivotal in understanding the molecular structure of trifluoromethyl compounds. Density functional theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, provide insight into the structural aspects and electronic properties of these molecules (Saraç, 2020).

Chemical Reactions and Properties

Trifluoromethylated compounds exhibit unique chemical reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This influences their participation in various organic reactions, including nucleophilic substitution, addition reactions, and the Fries rearrangement. For example, catalyst- and solvent-free conditions facilitate the Fries rearrangement, showcasing the regioselective synthesis of related benzamide derivatives under microwave assistance (Moreno-Fuquen et al., 2019).

Applications De Recherche Scientifique

Fluorescent Chemosensors Development

Compounds like 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone can serve as crucial intermediates in the synthesis of fluorescent chemosensors. These sensors are designed for detecting a wide array of analytes including metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The presence of fluorinated groups enhances the sensor's properties, making these compounds valuable in environmental monitoring and analytical chemistry (Roy, 2021).

Organic Synthesis

In the realm of organic synthesis, fluorinated compounds such as trifluoromethanesulfonic acid have been utilized in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bonds formation, and in the synthesis of carbo- and heterocyclic structures. The unique properties of fluorinated reagents, including high protonating power and low nucleophilicity, allow for the generation of cationic species from organic molecules, which can be essential for developing new synthetic pathways (Kazakova & Vasilyev, 2017).

Environmental Biodegradation Studies

Research on the environmental fate of polyfluoroalkyl chemicals, which could include derivatives or related structures of 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone, focuses on their biodegradation. These studies are critical for understanding how such compounds break down in the environment, potentially leading to perfluoroalkyl carboxylic acids and sulfonic acids, and assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).

Activation and Transformation of Fluorinated Compounds

The activation and further transformation of aliphatic fluorides, including those with trifluoromethyl groups, are crucial for synthesizing fluorinated building blocks. Such processes involve various methods including Lewis acid activation, Bronsted superacids, and mediation by transition metals. These transformations are foundational in developing pharmaceuticals and agrochemicals with improved properties due to the incorporation of fluorine atoms (Shen et al., 2015).

Exploring Fluorinated Alternatives

The search for safer fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) involves studying novel fluorinated compounds. Such research assesses the sources, environmental distribution, and potential health risks of these alternatives. Understanding the environmental behavior and toxicological profile of new fluorinated chemicals, including those related to 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone, is crucial for developing safer industrial and consumer products (Wang et al., 2019).

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-methylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBAEXYXSJBXPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375263 |

Source

|

| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone | |

CAS RN |

166831-65-8 |

Source

|

| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)